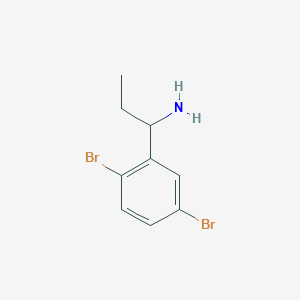

1-(2,5-Dibromophenyl)propan-1-amine

Description

Properties

Molecular Formula |

C9H11Br2N |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

1-(2,5-dibromophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 |

InChI Key |

NSOJMGIBNKXNMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of Phenyl Precursors

The dibromination of phenyl rings at the 2,5-positions can be achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid overbromination. For example, bromination of phenylpropyl ketones or phenylacetonitriles followed by functional group transformations is a common approach.

Construction of the Propan-1-amine Side Chain

Two main synthetic routes are typically employed:

- Starting from 2,5-dibromophenylacetone or related ketones, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the propan-1-amine.

- Lithium aluminum hydride (LiAlH4) can also be used to reduce intermediates such as nitriles or imines to the corresponding amines.

- Transition-metal catalyzed amination of 2,5-dibromophenylpropyl halides or alcohols using palladium or rhodium catalysts with amine nucleophiles.

- These methods often employ ligands and bases to enhance selectivity and yield.

Asymmetric Synthesis and Resolution

- The (S)-enantiomer of 1-(2,5-Dibromophenyl)propan-1-amine is synthesized using chiral catalysts or chiral auxiliaries during the reductive amination step.

- Alternatively, resolution of racemic mixtures via chiral chromatography or crystallization with chiral acids can be employed.

Representative Synthetic Procedure (Based on Literature)

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Bromination of phenyl precursor with NBS in acetonitrile at 30 °C for 5 h | Introduces bromines at 2,5-positions | High regioselectivity |

| 2 | Formation of ketone intermediate (e.g., 2,5-dibromophenylacetone) | Via Friedel-Crafts acylation or oxidation | Moderate to high yield |

| 3 | Reductive amination with ammonia and NaBH3CN in MeOH at room temperature | Converts ketone to propan-1-amine | Moderate to high yield |

| 4 | Purification by silica gel chromatography or preparative HPLC | Isolates pure amine | Purity >95% |

| 5 | Optional chiral resolution or asymmetric catalysis | To obtain (S)-enantiomer | Enantiomeric excess >99% |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic substitution pattern and side chain structure.

- Mass Spectrometry: Confirms molecular weight ~293 g/mol for C9H11Br2N.

- Chiral HPLC: Used to determine enantiomeric purity of (S)-1-(2,5-Dibromophenyl)propan-1-amine.

- Melting Point and Optical Rotation: Support identity and stereochemistry.

Research Findings and Optimization

- Use of mild brominating agents and controlled temperature prevents polybromination and degradation.

- Catalytic reductive amination under mild conditions preserves stereochemistry and improves yield.

- Transition-metal catalysis with ligands like XantPhos and Pd2(dba)3 has been shown effective in related aryl amine syntheses, suggesting potential applicability here.

- Purification techniques such as preparative HPLC are essential for isolating high-purity chiral amines.

- The presence of bromine substituents enhances reactivity for further functionalization and biological activity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Reductive Amination | NBS, NaBH3CN, MeOH | Room temp to 70 °C | Regioselective bromination, straightforward amination | Requires careful control to avoid overbromination |

| Catalytic Amination | Pd or Rh catalysts, amines, base | 90-110 °C, inert atmosphere | High selectivity, potential for asymmetric synthesis | Catalyst cost, need for inert atmosphere |

| Asymmetric Synthesis | Chiral catalysts or auxiliaries | Mild conditions | High enantiomeric purity | Additional synthetic steps, cost |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dibromophenyl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenylpropanone, while reduction could produce mono-brominated or non-brominated phenylpropan-1-amine derivatives.

Scientific Research Applications

1-(2,5-Dibromophenyl)propan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2,5-Dibromophenyl)propan-1-amine with key analogs, focusing on structural differences, physicochemical properties, and biological relevance.

*Calculated based on molecular formulas.

Key Comparisons:

Substituent Effects: Bromine vs. Fluorine/Methyl: Bromine’s larger atomic radius and polarizability enhance halogen bonding, critical for target engagement in antiviral compounds . Methyl groups (electron-donating) increase lipophilicity but may reduce electrophilic reactivity .

Amine Chain Length :

- Propylamine vs. Ethylamine : The propyl chain in this compound offers greater conformational flexibility compared to ethylamine derivatives, which may improve interaction with hydrophobic binding pockets. However, ethylamine analogs like (1R)-1-(2,5-dibromophenyl)ethan-1-amine HCl may exhibit faster metabolic clearance due to reduced molecular weight .

Biological Activity :

- HCV Inhibition : The dibromophenyl-oxazole-piperidine derivative (MW 609.14) demonstrated direct antiviral activity with high purity (>99.8% HPLC), underscoring the importance of the dibromophenyl group in inhibiting viral entry . In contrast, the standalone amine (this compound) likely serves as an intermediate rather than a direct therapeutic agent.

Synthesis and Purity :

- Derivatives with bromine substituents (e.g., 7ll in ) achieved yields up to 67%, while methyl-substituted analogs (e.g., 7aa) showed lower yields (22%), suggesting bromine’s electron-withdrawing effects may stabilize intermediates during coupling reactions .

Research Findings and Implications

- Halogen Bonding : The 2,5-dibromophenyl group’s ability to form halogen bonds with biological targets (e.g., viral proteins) is a key advantage over fluorine or methyl analogs, which exhibit weaker interactions .

- Solubility vs. Bioactivity : While hydrochloride salts (e.g., (S)-1-(2,5-Dimethylphenyl)propan-1-amine HCl) improve aqueous solubility, brominated amines prioritize target affinity over solubility, necessitating formulation optimization .

- Stereochemistry : The (R)-configuration in fluorophenyl analogs () and (1R)-configuration in ethanamine derivatives () highlight the role of chirality in modulating pharmacokinetics and receptor binding.

Biological Activity

1-(2,5-Dibromophenyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propan-1-amine backbone with a dibromophenyl group. The presence of bromine atoms on the phenyl ring enhances the compound's reactivity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dibromo substituents may enhance the compound's ability to bind effectively to these targets, leading to modulation of their activity. The potential mechanisms include:

- Enzymatic Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and other physiological processes.

Antimicrobial Activity

Research has indicated that derivatives of dibromophenyl compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds can affect the viability and morphology of bacterial cells, particularly those of Chlamydia trachomatis and other pathogens. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like bromine significantly enhances antimicrobial potency .

Toxicity Studies

In evaluating the safety profile of this compound, preliminary toxicity assessments have been conducted. These studies often involve human cell lines and model organisms such as Drosophila melanogaster. Results indicate that while some derivatives exhibit potent biological activity, they do not show significant toxicity at therapeutic concentrations .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Chlamydial Infections : A study demonstrated that certain derivatives reduced the formation of infectious bodies in Chlamydia infections by disrupting cellular processes. This suggests a potential role in developing new treatments for sexually transmitted infections .

- Neuroprotective Effects : Other research has explored the neuroprotective properties of dibromophenyl compounds in models of neurodegenerative diseases. These studies focus on their ability to modulate glutamate receptor activity and calcium ion uptake in neuronal cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2,5-Dibromophenyl)ethan-1-amine | Ethanol derivative | Moderate antibacterial activity |

| 1-(3,5-Dichlorophenyl)propan-1-amine | Chlorinated analogue | Potential SSRI-like effects |

| 1-(4-Bromophenyl)propan-1-amine | Brominated analogue | Antimicrobial properties |

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.